7-Fluoro-6-[6-(methoxymethyl)-3-pyridinyl]-4-[[(1S)-1-(1-methyl-1H-pyrazol-3-yl)ethyl]amino]-3-quinolinecarboxamide
Overview
Description
This compound is a 3-quinoline carboxamide . It has been identified as a potent and highly selective inhibitor of the ataxia telangiectasia mutated (ATM) kinase . The ATM kinase plays a crucial role in the DNA damage response pathway, making this compound potentially useful in cancer therapy .
Molecular Structure Analysis
The molecular formula of this compound is C23H23FN6O2 . Unfortunately, the search results do not provide detailed information about its molecular structure.Physical And Chemical Properties Analysis
The molecular weight of this compound is approximately 434.47 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Cancer Research
AZ 5704 is a potent and selective ATM kinase inhibitor . It exhibits more than 600-fold selectivity for ATM over other kinases . This makes it a valuable tool in cancer research, particularly in the study of cancers where ATM kinase is known to play a role. It has been shown to potentiate the antitumor effects of the topoisomerase 1 inhibitor irinotecan in tumor-bearing, immunocompromised mice .
Pharmacology
AZ 5704’s potent and selective inhibition of ATM kinase, along with its oral bioavailability , makes it a potential candidate for drug development, particularly for conditions where ATM kinase is implicated.
Mechanism of Action
Target of Action
The primary target of this compound is the ATM kinase . ATM kinase plays a crucial role in the DNA damage response pathway, where it is activated in response to DNA double-strand breaks. Once activated, ATM kinase phosphorylates key players in the DNA damage response pathway, coordinating cell cycle checkpoint control, DNA repair, and apoptosis.
Mode of Action
This compound acts as a potent and selective inhibitor of ATM kinase . It exhibits more than 600-fold selectivity for ATM over other kinases . By inhibiting ATM kinase, this compound can disrupt the DNA damage response pathway, potentially leading to uncontrolled cell growth and proliferation.
Biochemical Pathways
The inhibition of ATM kinase by this compound affects the DNA damage response pathway. This pathway is crucial for maintaining genomic stability, and its disruption can lead to genomic instability and cancer. The compound’s action can potentiate the antitumor effects of other drugs, such as the topoisomerase 1 inhibitor irinotecan .
Pharmacokinetics
The compound is orally bioavailable , which means it can be administered orally and is capable of being absorbed into the body through the gastrointestinal tract. The compound’s solubility in DMSO is also high , which could potentially enhance its bioavailability.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by the storage conditions . It is recommended to store the compound at -20°C . Furthermore, the compound’s solubility in different solvents can also influence its bioavailability and, consequently, its efficacy .
properties
IUPAC Name |
7-fluoro-6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(1-methylpyrazol-3-yl)ethyl]amino]quinoline-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6O2/c1-13(20-6-7-30(2)29-20)28-22-17-8-16(14-4-5-15(12-32-3)26-10-14)19(24)9-21(17)27-11-18(22)23(25)31/h4-11,13H,12H2,1-3H3,(H2,25,31)(H,27,28)/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNKFGYYGPLYPT-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN(C=C1)C)NC2=C(C=NC3=CC(=C(C=C32)C4=CN=C(C=C4)COC)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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